1-Ethylpyridin-1-ium;hydrochloride
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Overview
Description
1-Ethylpyridin-1-ium;hydrochloride is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, making them ionic in nature. This particular compound, this compound, is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-Ethylpyridin-1-ium;hydrochloride typically involves the alkylation of pyridine with an ethyl halide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium salts.
Scientific Research Applications
1-Ethylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.
Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a cholinesterase inhibitor, which could have implications for treating neurological disorders.
Industry: It is used in the production of ionic liquids, which are valuable for their unique properties such as low volatility and high thermal stability.
Mechanism of Action
The mechanism of action of 1-Ethylpyridin-1-ium;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
1-Ethylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts such as:
1-Methylpyridin-1-ium;chloride: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-Propylpyridin-1-ium;chloride: Contains a propyl group, which affects its solubility and reactivity compared to the ethyl derivative.
1-Butylpyridin-1-ium;chloride: The butyl group provides different physical and chemical properties, making it suitable for specific industrial applications.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11ClN+ |
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Molecular Weight |
144.62 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
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